5-Iodo-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

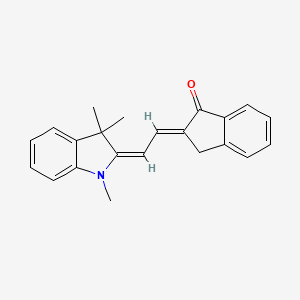

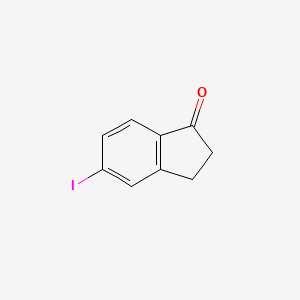

5-Iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO . It is also known as 5-IODO-1-INDANONE . The compound has a molecular weight of 258.06 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,3-dihydro-1H-inden-1-one consists of nine carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom . The InChI code for the compound is 1S/C9H7IO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 .Physical And Chemical Properties Analysis

5-Iodo-2,3-dihydro-1H-inden-1-one has a molecular weight of 258.06 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 178 .Wissenschaftliche Forschungsanwendungen

1. Antibacterial and Antifungal Studies

- Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

2. Synthesis of Indole Derivatives

- Summary of Application: Indole derivatives, which are prevalent moieties present in selected alkaloids, have been synthesized .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

3. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles

- Summary of Application: A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results: This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) which are substantially better than those achievable with an alternative two-step reaction sequence .

4. Synthesis of Biologically Active Compounds

- Summary of Application: The derivatives of 1,3-diazole, which can be synthesized from 5-Iodo-2,3-dihydro-1H-inden-1-one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

5. Synthesis of Indinavir

- Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one is used as an important intermediate in the synthesis of Indinavir, a medication used for the treatment of HIV/AIDS .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

6. Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

- Summary of Application: Indane-1,3-dione, a structure similar to 5-Iodo-2,3-dihydro-1H-inden-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

7. Production of Di- and Tri-substituted Imidazolones

- Summary of Application: The reaction involving 5-Iodo-2,3-dihydro-1H-inden-1-one has been used a number of times in the production of di- and tri-substituted imidazolones .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWDHAAIWZKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661192 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,3-dihydro-1H-inden-1-one | |

CAS RN |

511533-38-3 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)